Tolperisone hydrochloride
Overview
Description
Tolperisone hydrochloride is an oral, centrally acting muscle relaxant . It has a high affinity for nervous system tissue, reaching highest concentrations in the brain stem, spinal cord, and peripheral nerves . It is used for the symptomatic treatment of spasticity and muscle spasm .
Synthesis Analysis
Tolperisone hydrochloride film-coated tablets can be formulated using the wet granulation and compression technique . Pre-formulation studies are performed to assess the physicochemical properties of Tolperisone hydrochloride .Molecular Structure Analysis
The molecular structure of Tolperisone hydrochloride is C16H23NO.ClH . Its chemical formula is C16H24ClNO .Chemical Reactions Analysis
A technique for accelerated tolperisone hydrochloride determination in tablet dosage form is based on titration of the analytical form with a solution of photogenerated iodine . This iodine is obtained by irradiating an auxiliary solution containing KI and a mixture of sensitizers .Physical And Chemical Properties Analysis
Tolperisone hydrochloride has a water solubility of 0.167 mg/mL . Its logP values are 3.75 (ALOGPS) and 3.57 (Chemaxon) . The drug is more stable in acidic medium (pH < 4.5), and in alkaline medium (pH 4 to 7) tolperisone breaks down into 4-MMPPO .Scientific Research Applications
Potentiometric Analysis in Pharmaceutical Formulations
Tolperisone hydrochloride (TOLP): is utilized in potentiometric studies to develop ion-selective electrodes for its detection in pharmaceutical formulations. This application is significant in green chemistry, aiming to reduce waste and substitute hazardous chemicals. A study demonstrated the creation of a disposable potentiometric ion-selective strip with an enhanced detection limit for TOLP measurement in tablet dosage forms .
Environmental Toxicity and Photocatalytic Degradation
Research has been conducted on the sustainable removal of TOLP from water resources using photocatalysis. This process involves the degradation of TOLP with TiO2 and ZnO as photocatalysts, optimizing the process through chemometrics to minimize environmental toxicity .
Muscle Relaxation and Spasticity Treatment
TOLP is investigated for its efficacy in treating conditions associated with muscle spasm and spasticity. It is prescribed for symptomatic treatment of these conditions due to its muscle relaxant properties .
Neurological Disorder Management
The compound is explored for use in managing various neurological disorders, including spinal cord injuries, back pain, and multiple sclerosis. Its potential in attenuating voltage-gated sodium channels in the brain stem is of particular interest .
Osteoarthritis Symptom Management
In the management of osteoarthritis, TOLP is suggested to interact with joint structures at a molecular level, possibly through anti-inflammatory and pro-chondrogenic mechanisms .
Analytical Techniques Development
TOLP is the subject of analytical technique development, including chromatographic methods and UV spectrophotometry, for its estimation in dosage forms and in combination with other drugs .
Interaction with Co-formulated Drugs
Studies have focused on the potentiometric analysis of TOLP in the presence of co-formulated drugs like diclofenac sodium and paracetamol, highlighting its compatibility and interaction within combined pharmaceutical products .
Nanotechnology Applications
Nanotechnology plays a role in enhancing the stability of sensors used for TOLP detection. The incorporation of nanoparticles like graphene nanoplatelets has shown to improve the stability of constructed sensors, which is crucial for accurate measurement .
Safety And Hazards
Future Directions
The European Medicines Agency recommends restricting the use of tolperisone for any indication other than post-stroke spasticity in adults . Injectable tolperisone should no longer be used . Patients currently using tolperisone for any other indication or using injectable tolperisone should speak to their doctor at their next routine appointment so they can switch to an appropriate alternative treatment .
properties
IUPAC Name |
2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO.ClH/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17;/h6-9,14H,3-5,10-12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUVYROEHQQAKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045868 | |
Record name | Tolperisone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tolperisone hydrochloride | |
CAS RN |
3644-61-9, 70312-00-4 | |
Record name | Tolperisone hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3644-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tolperisone hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003644619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tolperisone hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757872 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tolperisone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4'-dimethyl-3-piperidinopropiophenone hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.797 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOLPERISONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z075K2TIG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Tolperisone Hydrochloride?
A1: While the exact mechanism of action remains to be fully elucidated, research suggests that Tolperisone Hydrochloride primarily acts on the central nervous system. It is believed to inhibit the release of excitatory neurotransmitters, potentially by interacting with voltage-gated calcium and sodium channels.
Q2: What are the downstream effects of Tolperisone Hydrochloride's interaction with its target?
A2: By potentially modulating neuronal excitability, Tolperisone Hydrochloride helps reduce muscle stiffness, improve muscle mobility, and alleviate pain associated with spasticity and muscle spasms.
Q3: What is the molecular formula and weight of Tolperisone Hydrochloride?
A3: The molecular formula of Tolperisone Hydrochloride is C16H23NO·HCl, and its molecular weight is 293.84 g/mol [].
Q4: What spectroscopic data are available for characterizing Tolperisone Hydrochloride?
A4: Researchers commonly use techniques such as UV-Vis spectrophotometry, Nuclear Magnetic Resonance (NMR), and High-Performance Liquid Chromatography (HPLC) for the characterization and quantification of Tolperisone Hydrochloride [, ].
Q5: How does temperature affect the stability of Tolperisone Hydrochloride?
A5: Studies have shown that the stability of Tolperisone Hydrochloride, both in solution and powder form, decreases with increasing temperature [, ].
Q6: What is the impact of humidity on Tolperisone Hydrochloride stability?
A6: Increased humidity levels have been linked to decreased stability of Tolperisone Hydrochloride powder [].
Q7: What strategies are employed to enhance the stability, solubility, or bioavailability of Tolperisone Hydrochloride in formulations?
A7: Researchers are exploring various approaches to optimize Tolperisone Hydrochloride formulations, including the use of different polymers for sustained release tablets [], the development of mucoadhesive buccal patches [], and the creation of floating microspheres for controlled release [].
Q8: What is the typical half-life of Tolperisone Hydrochloride?
A8: The half-life of Tolperisone Hydrochloride is reported to be approximately 2.5 to 3 hours [].
Q9: Has significant interindividual variation been observed in the pharmacokinetics of Tolperisone Hydrochloride?
A9: Yes, research indicates considerable interindividual differences in the area under the curve (AUC) and maximum concentration (Cmax) of Tolperisone Hydrochloride after oral administration, suggesting the need for personalized dosing [].
Q10: What analytical methods are commonly employed for the quantification of Tolperisone Hydrochloride?
A10: Several analytical techniques are utilized for Tolperisone Hydrochloride quantification, including UV spectrophotometry [, , , , , , , , ], high-performance liquid chromatography (HPLC) [, , , , , , , , , , , , , ], and high-performance thin-layer chromatography (HPTLC) [, , , , ].
Q11: What are the typical wavelengths used for UV spectrophotometric determination of Tolperisone Hydrochloride?
A11: The UV spectrophotometric methods often utilize wavelengths around 254 nm, 260 nm, and 282 nm for Tolperisone Hydrochloride analysis [, , ].
Q12: How is analytical method validation performed for Tolperisone Hydrochloride assays?
A12: Validation of analytical methods follows ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, sensitivity (LOD, LOQ), robustness, and recovery [, , , , , , , ].
Q13: Does Tolperisone Hydrochloride interact with human serum albumin (HSA)?
A13: Yes, studies have demonstrated that Tolperisone Hydrochloride binds to HSA, potentially impacting its distribution and pharmacokinetic profile [].
Q14: What is the nature of Tolperisone Hydrochloride binding to HSA?
A14: The binding of Tolperisone Hydrochloride to HSA appears to be spontaneous and primarily driven by hydrophobic interactions and hydrogen bonding, as revealed by isothermal titration calorimetry (ITC) studies [].
Q15: What are the implications of Tolperisone Hydrochloride binding to HSA?
A15: Binding to HSA can influence the distribution, free concentration, and potential interactions of Tolperisone Hydrochloride with other drugs or proteins.
Q16: What other drugs are commonly found in combined formulations with Tolperisone Hydrochloride?
A16: Tolperisone Hydrochloride is often combined with other therapeutic agents such as Diclofenac Sodium [, , , , , , ], Paracetamol [, , , , , ], Lornoxicam [, , ], and Etodolac [, , ] to target both pain and muscle spasms.
Q17: What are the benefits of combining Tolperisone Hydrochloride with Diclofenac Sodium?
A17: This combination aims to address both pain and inflammation associated with muscle spasms, offering a more comprehensive therapeutic approach [].
Q18: Are there dissolution studies conducted on Tolperisone Hydrochloride formulations?
A18: Yes, researchers have conducted dissolution studies on various formulations, including film-coated tablets, to assess the drug release profiles and potential bioequivalence of different brands [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.